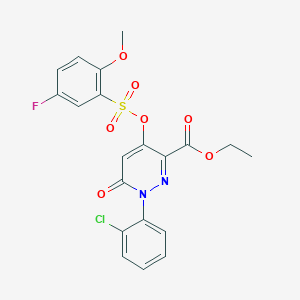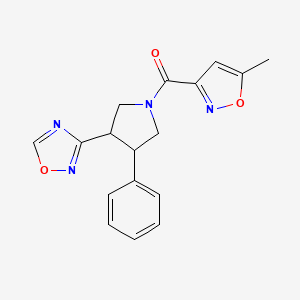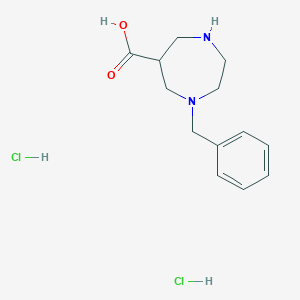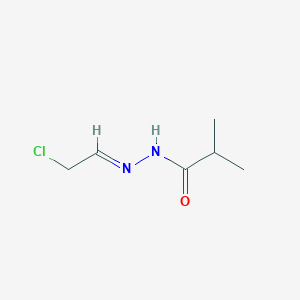
Ethyl 1-(2-chlorophenyl)-4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , ethyl 1-(2-chlorophenyl)-4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, ethyl ester functionalities, and heterocyclic components, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and interactions with various hydrazines. For instance, the cyclization of N-(4-chlorophenyl)-β-alanine with piperidine catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted to yield a variety of derivatives . Another related compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was shown to react with substituted hydrazines to produce regioisomeric pyrazoles . These studies suggest that the synthesis of the compound of interest may also involve similar cyclization and substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods and X-ray crystallography. For example, the structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction, revealing two independent molecules in the asymmetric unit . Additionally, the analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate provided insights into the molecular geometries and intermolecular hydrogen bonding . These findings could inform the analysis of the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of various derivatives through reactions with hydrazines and the transformation under acidic conditions. For instance, the conversion of 5-[2-[(4-Chlorophenyl)amino]ethyl]-4-(1-hydrazinylethylidene)-2,4-dihydro-3H-pyrazol-3-one into a series of hydrazones and subsequent treatment with acids to yield tetrahydro-3H-pyrazolo[4,3-c]pyridin-3-one was reported . These types of reactions could potentially be applicable to the compound of interest, suggesting a range of possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in terms of their crystal structures, solubility, and spectroscopic properties. The crystallographic analysis provides information on the density, space group, and molecular packing . Spectroscopic techniques such as IR, 1H NMR, and 13C NMR spectroscopy are used to confirm the structures of synthesized compounds . These methods would likely be relevant for determining the physical and chemical properties of the compound of interest.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Research by Nikolaenkova, Tikhonov, and Grishchenko (2019) explores the reactivity of alkyl(hetero)aromatic α-hydroxyamino oximes, which relates to the chemical family of Ethyl 1-(2-chlorophenyl)-4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate. They found that these compounds can form various esters and acids, demonstrating the versatility and reactivity of this chemical class (Nikolaenkova, Tikhonov, & Grishchenko, 2019).
Potential Antimicrobial Applications
- Desai, Shihora, and Moradia (2007) synthesized a compound structurally similar to Ethyl 1-(2-chlorophenyl)-4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate and tested its antimicrobial properties. This indicates potential applications of related compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Applications in Material Science
- Abolude, Bello, Nkeonye, and Giwa (2021) conducted a study on the complexation of disperse dyes derived from thiophene with metal ions. Their research highlights the potential use of similar compounds in fabric dyeing and material sciences, particularly in developing new dyeing agents with specific properties (Abolude, Bello, Nkeonye, & Giwa, 2021).
Applications in Organic Synthesis
- The work by Machado et al. (2011) on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates underlines the broad applicability of similar compounds in organic synthesis. These findings could inform the synthesis of more complex molecules in pharmaceuticals and organic chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O7S/c1-3-30-20(26)19-16(11-18(25)24(23-19)14-7-5-4-6-13(14)21)31-32(27,28)17-10-12(22)8-9-15(17)29-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOJPPCQOFYTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chlorophenyl)-4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(3-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2502242.png)
![4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2502244.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)
![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

